Pentadecan-8-ol

Description

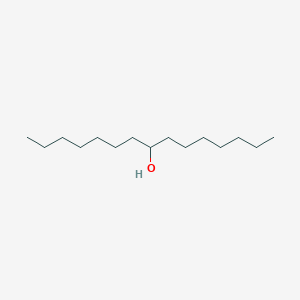

Structure

3D Structure

Properties

IUPAC Name |

pentadecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCJQGZCVXCVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167880 | |

| Record name | Pentadecan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1653-35-6 | |

| Record name | 8-Pentadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-PENTADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Pentadecan-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Pentadecan-8-ol (CAS No: 1653-35-6). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical relationships pertinent to its utility.

Chemical Identity and Structure

This compound is a secondary fatty alcohol characterized by a 15-carbon chain with a hydroxyl group located at the eighth carbon position.[1][2] This structure imparts an amphiphilic nature to the molecule, with a long, nonpolar hydrocarbon tail and a polar hydroxyl head, which dictates many of its physical and biological properties.[1] It is also recognized as a plant metabolite.[2]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1653-35-6 | [2][3][4] |

| Molecular Formula | C₁₅H₃₂O | [1][2][4][5] |

| Molecular Weight | 228.41 g/mol | [1][2][3] |

| Synonyms | 8-Pentadecanol, 1-Heptyloctyl alcohol | [2][5] |

| InChI | InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | [2][5] |

| InChIKey | AXCJQGZCVXCVAG-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | CCCCCCCC(CCCCCCC)O | [2][6] |

Physical and Chemical Properties

This compound is typically a white, waxy solid at room temperature.[5] It is insoluble in water but demonstrates solubility in organic solvents such as ethanol and ether.[5] A summary of its key physical and chemical properties is presented below.

| Property | Value | Unit | Source(s) |

| Appearance | White, waxy solid | - | [5] |

| Boiling Point | 290.2 (at 760 mmHg) | °C | [4] |

| Melting Point (Calculated) | 31.48 | °C | [3] |

| Density | 0.833 | g/cm³ | [4] |

| Flash Point | 114.7 | °C | [4] |

| Vapor Pressure | 0.000229 (at 25 °C) | mmHg | [4] |

| Refractive Index | 1.445 | - | [4] |

| logP (Octanol/Water Coeff.) | 5.068 | - | [3][4] |

| pKa (Predicted) | 15.36 ± 0.20 | - | [7] |

Computed and Spectroscopic Data

Computational models provide additional insights into the molecule's characteristics. Spectroscopic data is vital for structural confirmation and purity assessment.

| Computed Property | Value | Unit | Source(s) |

| Exact Mass | 228.245315640 | Da | [2] |

| Monoisotopic Mass | 228.245315640 | Da | [2] |

| Topological Polar Surface Area | 20.2 | Ų | [2] |

| Hydrogen Bond Donor Count | 1 | - | [2] |

| Hydrogen Bond Acceptor Count | 1 | - | [2] |

| Rotatable Bond Count | 12 | - | [2] |

| Predicted Collision Cross Section | 164.5 ([M+H]⁺) | Ų | [6] |

Biological Activity and Applications

This compound's amphiphilic structure allows it to interact with cell membranes, forming the basis of its biological activity and applications.[1]

-

Antimicrobial Properties : Like many fatty alcohols, this compound exhibits antimicrobial and antifungal activities, which are attributed to its ability to disrupt the integrity of cellular membranes.[1]

-

Cosmetics and Personal Care : It is utilized as an emollient and skin-conditioning agent in cosmetic formulations, contributing to skin hydration and improving product texture.[1][5]

-

Industrial Precursor : The molecule serves as a precursor for the synthesis of various surfactants and emulsifiers.[1][5]

-

Research Applications : Due to its defined amphiphilic nature, it can be used as a model molecule in research to study the permeability and partitioning of substances across biological membranes.[1] While some studies suggest a potential role in cellular signaling, this area of research is still in its nascent stages.[1]

-

Organic Synthesis : The hydroxyl group provides a reactive site for functionalization, making this compound a useful building block for creating more complex molecules such as polymers and lubricants.[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes, including the direct hydroxylation of pentadecane or the hydroformylation of olefins.[1] A common and reliable laboratory-scale method is the reduction of the corresponding ketone, 8-pentadecanone.

Protocol: Reduction of 8-Pentadecanone using Sodium Borohydride

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-pentadecanone (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.

-

Reduction : Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching : Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise at 0 °C until the effervescence ceases and the solution becomes acidic.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Analytical Characterization

Confirmation of structure and assessment of purity are critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized this compound in a volatile organic solvent like hexane or dichloromethane.

-

Derivatization (Optional but Recommended) : To improve volatility and peak shape, convert the hydroxyl group to a trimethylsilyl (TMS) ether. This can be achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

-

GC-MS Parameters :

-

GC Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector : Set temperature to 250-280 °C. Inject 1 µL in splitless mode.

-

Carrier Gas : Use Helium at a constant flow of 1.0 mL/min.

-

Oven Program : An example program is: initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.

-

MS Detector : Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-550.

-

-

Data Analysis : Determine the retention time and analyze the fragmentation pattern from the mass spectrum to confirm the identity. Assess purity by calculating the relative peak area in the total ion chromatogram (TIC).

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Analysis : Acquire the proton NMR spectrum. The expected signals include:

-

A triplet around δ 0.88 ppm corresponding to the two terminal methyl (-CH₃) groups.

-

A broad multiplet between δ 1.2-1.6 ppm for the methylene (-CH₂) protons of the alkyl chains.

-

A multiplet (septet or similar) around δ 3.6 ppm for the methine proton (-CHOH) attached to the hydroxyl group.

-

A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR Analysis : Acquire the carbon NMR spectrum. The expected signals for the alkane carbons will typically appear in the δ 14-35 ppm range, with the carbon attached to the hydroxyl group (C-8) appearing further downfield, typically in the δ 60-75 ppm range.

Safety and Handling

This compound is classified as hazardous to the aquatic environment (long-term hazard, H413).[2][7] Standard laboratory safety precautions should be followed.

-

Handling : Avoid contact with skin and eyes. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Pentadecanone | C15H30O | CID 13162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Pentadecanol | C15H32O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentadecan-8-ol (CAS: 1653-35-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentadecan-8-ol is a 15-carbon secondary fatty alcohol with the chemical formula C₁₅H₃₂O.[1][2][3] Its strategic placement of a hydroxyl group at the eighth carbon of the pentadecane chain confers distinct physical and chemical properties compared to its primary alcohol counterparts.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities and potential applications in research and drug development. The information is presented to be a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature.[2] It is characterized by its hydrophobic nature, rendering it insoluble in water but soluble in organic solvents like ethanol and ether.[2] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1653-35-6 | [1][2][3] |

| IUPAC Name | This compound | [1][4][5] |

| Synonyms | 8-Pentadecanol, 1-Heptyloctyl alcohol | [2] |

| Molecular Formula | C₁₅H₃₂O | [1][2][3] |

| Molecular Weight | 228.41 g/mol | [1][3][4] |

| Melting Point | 53.5-54.3 °C | [6] |

| Boiling Point | 300.24 °C at 760 mmHg | [6] |

| Density | 0.8 ± 0.1 g/cm³ (calculated) | [7] |

| Flash Point | 114.7 ± 6.5 °C (calculated) | [7] |

| Water Solubility | 0.5407 mg/L at 25 °C | [7] |

| LogP | 5.0683 | [3] |

| SMILES | CCCCCCCC(CCCCCCC)O | [1][3][4] |

| InChI | InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | [1][2][4] |

| InChI Key | AXCJQGZCVXCVAG-UHFFFAOYSA-N | [1][4][6] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. A summary of the expected spectroscopic data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the terminal methyl groups, the methylene groups of the alkyl chains, and a characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH). The spectrum for the similar 1-pentadecanol is available for reference.[8] |

| ¹³C NMR | Signals for the different carbon environments in the molecule, with a distinct chemical shift for the carbon atom attached to the hydroxyl group.[5] The carbon atoms in the long alkyl chains will have overlapping signals.[9] |

| IR Spectroscopy | A broad O-H stretching band around 3350 cm⁻¹ due to hydrogen bonding.[10] A C-O stretching band for a secondary alcohol is expected in the range of 1150-1075 cm⁻¹.[2][7] |

| Mass Spectrometry | The molecular ion peak may be weak or absent.[11] Characteristic fragmentation patterns for long-chain alcohols include alpha-cleavage and dehydration. |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the Grignard reaction and the reduction of the corresponding ketone, 8-pentadecanone.

This method involves the reaction of an alkyl magnesium halide (Grignard reagent) with an aldehyde.[1][12][13] For the synthesis of the symmetrical this compound, heptylmagnesium bromide can be reacted with octanal, or octylmagnesium bromide can be reacted with heptanal.

Experimental Workflow for Grignard Synthesis of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H32O | CID 74245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Alkane - Wikipedia [en.wikipedia.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. www.chim.lu [chim.lu]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Grignard Reaction [organic-chemistry.org]

The Elusive Presence of Pentadecan-8-ol in Flora: A Technical Guide to its C15 Analogs in Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide addresses the current state of knowledge regarding the natural occurrence of Pentadecan-8-ol in the plant kingdom. Initial investigations reveal a significant scarcity of direct evidence for this specific secondary alcohol in plant species. In light of this, this paper expands its scope to provide a comprehensive overview of the closely related and well-documented C15 compounds, pentadecane and pentadecanal, which are prevalent in various plant taxa. This guide offers a detailed summary of their natural sources, quantitative data, experimental protocols for their extraction and identification, and an illustrative representation of the relevant biosynthetic pathways. This information is intended to serve as a valuable resource for researchers investigating long-chain aliphatic compounds in plants.

The Scarcity of this compound in Botanical Sources

Despite being classified as a plant metabolite, extensive literature reviews and database searches yield minimal concrete evidence of the natural occurrence of this compound in specific plant species. While its presence has been noted in the animal kingdom, particularly in insects, its footprint in the botanical world remains largely undefined. This conspicuous absence of data underscores a potential area for novel phytochemical investigation. Researchers are encouraged to employ sensitive analytical techniques in the screening of plant extracts for the presence of this and other long-chain secondary alcohols.

Pentadecane and Pentadecanal: Abundant C15 Analogs in Plants

In contrast to the apparent rarity of this compound, its parent alkane, pentadecane, and the corresponding aldehyde, pentadecanal, are widely distributed throughout the plant kingdom. These compounds are significant components of essential oils and cuticular waxes, contributing to the plant's aroma, defense mechanisms, and protection against environmental stressors.

Quantitative Occurrence of Pentadecane and Pentadecanal in Various Plant Species

The following tables summarize the quantitative data available for the presence of pentadecane and pentadecanal in a selection of plant species. These values can vary significantly based on the plant part, geographical location, and extraction method.

Table 1: Quantitative Data for Pentadecane in Plants

| Plant Species | Family | Plant Part | Concentration/Relative Abundance | Reference |

| Anethum graveolens (Dill) | Apiaceae | Root | Detected (not quantified) | [1] |

| Capsicum annuum (Bell Pepper) | Solanaceae | Fruit | Detected (not quantified) | [1] |

| Scandix balansae | Apiaceae | Not specified | Component of volatile oil | [1] |

| Various broadleaf trees | Various | Leaf waxes | Predominant alkane in some species | [2] |

Table 2: Quantitative Data for Pentadecanal in Plants

| Plant Species | Family | Plant Part | Concentration in Essential Oil (%) | Reference |

| Cistus spp. | Cistaceae | Not specified | 0.1 | [3] |

| Coriandrum sativum (Coriander) | Apiaceae | Leaf | 0.47 - 0.61 | [3] |

| Averrhoa carambola (Star fruit) | Oxalidaceae | Fruit | 0.10 | [3] |

| Hamamelis virginiana (Witch hazel) | Hamamelidaceae | Leaf | 0.13 | [3] |

| Solanum erianthum | Solanaceae | Not specified | Component of essential oil | [4] |

| Cassia siamea | Fabaceae | Not specified | Component of essential oil | [4] |

Experimental Protocols for Extraction and Identification

The isolation and analysis of C15 compounds from plant matrices typically involve the extraction of volatile secondary metabolites followed by chromatographic separation and mass spectrometric identification.

Extraction of Volatile Compounds

Several methods are employed for the extraction of volatile compounds like pentadecane and pentadecanal from plant tissues. The choice of method depends on the nature of the plant material and the target compounds.

-

Steam Distillation: This is a common method for extracting essential oils. Steam is passed through the plant material, vaporizing the volatile compounds. The vapor is then condensed and collected. The essential oil, containing compounds like pentadecanal, separates from the aqueous phase.[5]

-

Solvent Extraction: This technique uses organic solvents such as hexane or ethanol to dissolve the desired compounds from the plant material. The solvent is subsequently evaporated to yield a concentrated extract. This method is efficient for a broad range of compounds.[6]

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for analyzing volatile and semi-volatile organic compounds. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the plant sample. The adsorbed analytes are then thermally desorbed into a gas chromatograph for analysis.[7]

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the identification and quantification of volatile compounds in plant extracts.

A typical GC-MS protocol involves:

-

Sample Injection: A small volume (e.g., 1 µL) of the plant extract is injected into the GC.

-

Separation: The compounds are separated based on their boiling points and interactions with the stationary phase in a capillary column (e.g., HP-5MS). A temperature program is used to facilitate the separation.

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Identification: A detector records the abundance of each ion. The resulting mass spectrum is a fingerprint of the molecule, which can be identified by comparing it to spectral libraries such as NIST.

For a more detailed protocol, refer to the methodologies described in the analysis of plant extracts.[8][9][10]

Visualizing Methodologies and Pathways

Experimental Workflow for C15 Compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of pentadecane and pentadecanal from plant material.

Biosynthesis of Long-Chain Alkanes in Plants

The biosynthesis of long-chain alkanes, such as pentadecane, in plants is a multi-step process that originates from fatty acid synthesis. A key pathway involves the reduction of a fatty acyl-ACP to an aldehyde, followed by the deformylation of the aldehyde to produce an alkane.

Conclusion

While the natural occurrence of this compound in plants remains an open question for future research, a wealth of information exists for its C15 counterparts, pentadecane and pentadecanal. This technical guide has provided a consolidated overview of their presence in various plant species, methods for their analysis, and the underlying biosynthetic pathways. It is hoped that this will serve as a foundational resource for scientists in the fields of phytochemistry, natural product chemistry, and drug development, and stimulate further investigation into the diverse world of plant-derived aliphatic compounds.

References

- 1. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pentadecanal, 2765-11-9 [thegoodscentscompany.com]

- 4. Pentadecanal | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usalab.com [usalab.com]

- 6. radiantfarms.us [radiantfarms.us]

- 7. Extraction and Identification of Volatile Organic Compounds in Scentless Flowers of 14 Tillandsia Species Using HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentadecan-8-ol: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecan-8-ol, a 15-carbon secondary alcohol, and its isomers are compounds of interest in various scientific fields, including materials science and biomedical research. Their long alkyl chains and hydroxyl functionality impart specific physicochemical properties that influence their applications. This technical guide provides a comprehensive overview of the structural formula of this compound, a detailed exploration of its structural and stereoisomers, and a summary of its known biological activities. The guide includes tabulated quantitative data for known isomers, a detailed experimental protocol for a representative synthesis method, and visualizations of key concepts to facilitate understanding.

Introduction

This compound is a saturated fatty alcohol with the chemical formula C₁₅H₃₂O.[1][2] As a secondary alcohol, the hydroxyl group is located on an internal carbon atom, specifically at the 8th position of the pentadecane chain.[2] This structure confers properties distinct from its primary alcohol isomer, 1-pentadecanol. The long hydrophobic carbon chain combined with the polar hydroxyl group gives these molecules an amphiphilic character, driving their interaction with biological membranes and their utility in various chemical syntheses.[3] Understanding the nuances of its various isomers is critical, as subtle changes in structure can lead to significant differences in physical, chemical, and biological properties.

Structural Formula and Identification

The structural formula of this compound is characterized by a 15-carbon straight chain with a hydroxyl group attached to the eighth carbon atom.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 1653-35-6[2]

-

SMILES: CCCCCCCC(CCCCCCC)O[4]

-

InChI Key: AXCJQGZCVXCVAG-UHFFFAOYSA-N[4]

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound (C₁₅H₃₂O), isomerism can be broadly categorized into structural isomerism and stereoisomerism.

Structural Isomers

Structural isomers have different atomic connectivity. These can be further classified as positional, skeletal, or functional isomers.

-

Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the hydroxyl group. Besides this compound, other positional isomers include:

-

Skeletal Isomers: These isomers have the same functional group but differ in the arrangement of the carbon chain (e.g., branched chains). The number of possible skeletal isomers for a 15-carbon alcohol is vast and their individual characterization is extensive. Examples would include various methyl-tetradecanols, ethyl-tridecanols, etc.

-

Functional Isomers: These isomers have the same molecular formula but different functional groups. For C₁₅H₃₂O, ethers are the most common functional isomers. An example is 1-methoxy-tetradecane.

Figure 1: Classification of Isomers for Pentadecanol.

Stereoisomers

Stereoisomers have the same connectivity but differ in the three-dimensional orientation of their atoms. This compound possesses a chiral center at the eighth carbon atom, meaning it can exist as a pair of enantiomers:

-

(R)-pentadecan-8-ol

-

(S)-pentadecan-8-ol

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Physicochemical Properties of Pentadecanol Isomers

| Property | Pentadecan-1-ol | Pentadecan-2-ol | Pentadecan-3-ol | Pentadecan-6-ol | Pentadecan-7-ol | This compound |

| Molecular Formula | C₁₅H₃₂O[5] | C₁₅H₃₂O[7] | C₁₅H₃₂O[8] | C₁₅H₃₂O[10] | C₁₅H₃₂O[11] | C₁₅H₃₂O[2] |

| Molecular Weight ( g/mol ) | 228.41[5] | 228.41[7] | 228.41[8] | 228.41[10] | 228.41[11] | 228.41[2] |

| Boiling Point (°C) | 298-299[12] | 299[13] | 290.2[14] | 361.2 (Predicted)[15] | 300.24[16] | 290.2[17] |

| Melting Point (°C) | 43-46[12] | 35[18] | 38.8[14] | 31.5 (Predicted)[15] | - | 53.5-54.3[19] |

| Density (g/cm³) | ~0.83-0.84 (at ~22°C)[20] | 0.8328[18] | 0.833[14] | - | - | 0.833[17] |

| Flash Point (°C) | 130[12] | 109 (est.)[13] | 114.1[14] | - | >154[16] | 114.7[17] |

| LogP (o/w) | ~6.44-6.8[20] | 6.287 (est.)[13] | 5.06830[14] | 5.068 (Predicted)[15] | - | 5.06830[17] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and versatile method for the synthesis of secondary alcohols like this compound is the Grignard reaction.[17][21] This involves the reaction of a Grignard reagent with an aldehyde. For this compound, this can be achieved by reacting heptyl magnesium bromide with octanal, or octyl magnesium bromide with heptanal.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1-Bromoheptane (or 1-bromooctane)

-

Anhydrous diethyl ether

-

Octanal (or heptanal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be flame-dried to ensure anhydrous conditions.

-

Place magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine.

-

In a dropping funnel, prepare a solution of 1-bromoheptane in anhydrous diethyl ether.

-

Add a small amount of the bromoalkane solution to the magnesium. The reaction is initiated when the color of the iodine fades and the ether begins to gently reflux. If the reaction does not start, gentle warming may be applied.

-

Once initiated, add the remaining bromoalkane solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of octanal in anhydrous diethyl ether to the dropping funnel.

-

Add the octanal solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation or column chromatography.

-

Figure 2: Experimental Workflow for the Synthesis of this compound.

Biological Activity of Long-Chain Alcohols

Long-chain fatty alcohols, including pentadecanol and its isomers, are known to exhibit a range of biological activities, most notably antimicrobial effects.[3][22]

Antimicrobial Activity

The primary mechanism of antimicrobial action for long-chain alcohols is the disruption of the microbial cell membrane.[3] The amphiphilic nature of these molecules allows them to insert into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption can cause the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.[3] The effectiveness of this antimicrobial activity is often dependent on the chain length of the alcohol.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum:

-

Grow the bacterial strain in the appropriate broth overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Serial Dilution of Test Compound:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in the broth medium across the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

-

Figure 3: Mechanism of Antimicrobial Action of Long-Chain Alcohols.

Conclusion

This compound and its isomers represent a versatile class of molecules with a range of potential applications driven by their specific physicochemical properties. This guide has provided a detailed overview of the structural formula of this compound, the principles of its isomerism, and a compilation of available quantitative data. The outlined experimental protocol for synthesis via the Grignard reaction offers a practical approach for its preparation in a laboratory setting. Furthermore, the discussion of the biological activity, particularly the antimicrobial effects through membrane disruption, highlights a key area of interest for researchers in drug development. Further investigation into the specific properties and activities of the numerous, less-studied isomers will undoubtedly reveal new opportunities for their application in science and industry.

References

- 1. benchchem.com [benchchem.com]

- 2. pentadecan-7-ol, 4104-59-0 | BroadPharm [broadpharm.com]

- 3. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pentadecanol, 31389-11-4 [thegoodscentscompany.com]

- 5. 1-Pentadecanol | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Pentadecanol - Wikipedia [en.wikipedia.org]

- 7. Pentadecan-2-ol | C15H32O | CID 96687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Pentadecanol | C15H32O | CID 547707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. n-Pentadecanol (CAS 629-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 6-Pentadecanol | C15H32O | CID 98974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7-Pentadecanol | C15H32O | CID 9856016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-pentadecanol, 629-76-5 [thegoodscentscompany.com]

- 13. 2-pentadecanol, 1653-34-5 [thegoodscentscompany.com]

- 14. 3-pentadecanol|lookchem [lookchem.com]

- 15. chemeo.com [chemeo.com]

- 16. Buy 7-Pentadecanol | 4104-59-0 [smolecule.com]

- 17. Grignard Reaction [organic-chemistry.org]

- 18. chembk.com [chembk.com]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. benchchem.com [benchchem.com]

- 21. organicchemistrytutor.com [organicchemistrytutor.com]

- 22. researchgate.net [researchgate.net]

Spectroscopic Profile of Pentadecan-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pentadecan-8-ol, a secondary long-chain fatty alcohol. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings, particularly within the pharmaceutical and chemical industries. This document details quantitative spectroscopic data, outlines the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₁₅H₃₂O, Molar Mass: 228.41 g/mol ). Due to the limited availability of experimentally derived public data, the Nuclear Magnetic Resonance (NMR) data presented is based on validated prediction models.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.60 | Multiplet | 1H | H-8 (CH-OH) |

| ~1.50 | Multiplet | 4H | H-7, H-9 (CH₂) |

| ~1.27 | Broad Singlet | 20H | H-2 to H-6, H-10 to H-14 (CH₂) |

| ~0.88 | Triplet | 6H | H-1, H-15 (CH₃) |

| Variable | Broad Singlet | 1H | OH |

Note: The chemical shift of the hydroxyl proton (OH) is variable and dependent on factors such as concentration, solvent, and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~72.0 | C-8 (CH-OH) |

| ~37.5 | C-7, C-9 |

| ~31.9 | C-13 |

| ~29.7 | C-5, C-11 |

| ~29.3 | C-4, C-12 |

| ~25.8 | C-6, C-10 |

| ~22.7 | C-2, C-14 |

| ~14.1 | C-1, C-15 |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical for long-chain secondary alcohols. The molecular ion peak (M⁺) at m/z 228 is often weak or absent in Electron Ionization (EI) mass spectrometry.

Table 3: Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 210 | [M - H₂O]⁺ | Dehydration |

| 129 | [C₉H₁₇]⁺ or [C₇H₁₃O]⁺ | α-cleavage |

| 111 | [C₈H₁₅]⁺ | Cleavage adjacent to the hydroxyl group with hydrogen rearrangement |

| 99 | [C₇H₁₅]⁺ | α-cleavage |

| 69 | [C₅H₉]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands for aliphatic alcohols.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3330 (broad) | O-H | Stretching, hydrogen-bonded |

| ~2925, ~2855 | C-H | Stretching, aliphatic CH₂ and CH₃ |

| ~1465 | C-H | Bending, CH₂ |

| ~1375 | C-H | Bending, CH₃ |

| ~1110 | C-O | Stretching, secondary alcohol |

Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Due to the waxy nature of long-chain alcohols at room temperature, appropriate sample preparation is crucial.

-

Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently warm the sample in a water bath to ensure complete dissolution and homogeneity.

-

If required, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm), although most commercially available deuterated solvents contain TMS.

¹H NMR Spectroscopy Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0-100 ppm

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Conditions (Typical):

-

Column: Non-polar capillary column (e.g., DB-5ms)

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): As this compound is a viscous liquid or a low-melting solid, the ATR technique is highly suitable.

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small drop of the molten or liquid this compound directly onto the crystal.

-

Acquire the spectrum.

FTIR Spectroscopy Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Pentadecan-8-ol Octanol-Water Partition Coefficient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (LogP) of Pentadecan-8-ol, a crucial parameter in drug development and environmental science for assessing the lipophilicity of a compound. Understanding the LogP of a substance is critical for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document outlines predicted LogP values, details established experimental protocols for its determination, and illustrates the interaction of long-chain alcohols with cell membranes.

Data Presentation: Predicted Octanol-Water Partition Coefficient (LogP)

| Prediction Method/Source | Predicted LogP Value |

| Crippen Calculated Property (Cheméo) | 5.068[3] |

| ChemSrc | 5.06830[4] |

| The Good Scents Company (estimated) | 6.443[5] |

Experimental Protocols for LogP Determination

The experimental determination of the octanol-water partition coefficient is essential for validating predicted values and providing accurate data for regulatory and research purposes. The two most common methods, the Shake-Flask method and High-Performance Liquid Chromatography (HPLC)-based methods, are detailed below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Shake-Flask Method (Based on OECD Guideline 107)

The shake-flask method is the traditional and most direct method for determining the LogP of a compound.[6] It involves directly measuring the concentration of the substance in both the n-octanol and water phases after they have reached equilibrium.

Methodology:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure mutual saturation of the solvents before the experiment.

-

Test Substance Preparation: Dissolve a known quantity of this compound in either water or n-octanol. The initial concentration should not exceed 0.01 mol/L in either phase.

-

Partitioning:

-

Combine the n-octanol and water phases in a vessel. The volume ratio of the two phases is determined by a preliminary estimate of the LogP.

-

Add the prepared test substance solution to the two-phase system.

-

Seal the vessel and shake it until equilibrium is reached. The time required to reach equilibrium will vary depending on the substance, but a minimum of 24 hours of shaking is often recommended, followed by a period of rest to allow for phase separation.[5] Centrifugation can be used to facilitate the separation of the two phases.

-

-

Analysis:

-

Carefully separate the n-octanol and water phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Calculation of LogP: The octanol-water partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase (Coctanol) to its concentration in the aqueous phase (Cwater). The LogP is the base-10 logarithm of this value.

LogP = log10 (Coctanol / Cwater)

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for LogP determination using the shake-flask method.

HPLC-Based Method (Based on OECD Guideline 117)

HPLC-based methods offer a faster and more automated alternative to the shake-flask method for estimating LogP.[7] This technique correlates the retention time of a substance on a reversed-phase HPLC column with its known LogP value.

Methodology:

-

System Setup:

-

Use a reversed-phase HPLC column (e.g., C18).

-

The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

-

Calibration:

-

Select a series of reference compounds with accurately known LogP values that span the expected LogP range of this compound.

-

Inject each reference compound into the HPLC system and record its retention time (tR).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0, where t0 is the dead time (retention time of a non-retained compound).

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds. A linear relationship is expected.

-

-

Analysis of this compound:

-

Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the reference compounds.

-

Measure the retention time (tR) of this compound and calculate its capacity factor (k).

-

-

LogP Determination:

-

Using the calibration curve, determine the LogP of this compound corresponding to its measured log k value.

-

Diagram of the HPLC-Based LogP Determination Workflow:

Caption: Workflow for LogP determination using the HPLC-based method.

Interaction of Long-Chain Alcohols with Lipid Bilayers

The lipophilicity of molecules like this compound dictates their interaction with biological membranes. Long-chain alcohols can intercalate into the lipid bilayer, altering its physical properties such as fluidity and thickness.[8] This interaction is a critical consideration in drug development, as it can influence drug permeability and mechanism of action.

Signaling Pathway and Membrane Interaction:

The following diagram illustrates the logical flow of how a long-chain alcohol like this compound interacts with a cell membrane and the potential consequences of this interaction. Increased membrane fluidity is a common outcome of alcohol exposure.[9]

Caption: Interaction of this compound with a lipid bilayer.

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

- 5. agilent.com [agilent.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Role of alcohols in growth, lipid composition, and membrane fluidity of yeasts, bacteria, and archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Thermochemical Properties of Long-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for long-chain alcohols (C8 to C20). The information compiled herein is critical for a wide range of applications, from fundamental research in physical chemistry to process design and drug development, where understanding the energetic properties of molecules is paramount. This document summarizes key quantitative data in accessible tables, outlines detailed experimental protocols for data acquisition, and provides visualizations of core concepts and workflows.

Core Thermochemical Data

The following tables present critically evaluated thermochemical data for a homologous series of straight-chain alcohols. These values are essential for thermodynamic calculations, reaction modeling, and safety assessments. The primary sources for such comprehensive data are the NIST Chemistry WebBook and the TRC Thermodynamic Tables, particularly the compilation "Physical and Thermodynamic Properties of Aliphatic Alcohols" by Wilhoit and Zwolinski published in the Journal of Physical and Chemical Reference Data.[1][2][3][4]

Table 1: Standard Molar Enthalpy of Formation and Combustion of Liquid Long-Chain n-Alcohols at 298.15 K

| Alcohol | Formula | Molar Mass ( g/mol ) | ΔfH°(l) (kJ/mol) | ΔcH°(l) (kJ/mol) |

| 1-Octanol | C₈H₁₈O | 130.23 | -428.5 | -5294.1 |

| 1-Nonanol | C₉H₂₀O | 144.25 | -460.0 | -5947.8 |

| 1-Decanol | C₁₀H₂₂O | 158.28 | -491.5 | -6599.5 |

| 1-Undecanol | C₁₁H₂₄O | 172.31 | -523.0 | -7251.2 |

| 1-Dodecanol | C₁₂H₂₆O | 186.34 | -554.5 | -7902.9 |

| 1-Tridecanol | C₁₃H₂₈O | 200.36 | -586.0 | -8554.6 |

| 1-Tetradecanol | C₁₄H₃₀O | 214.39 | -617.5 | -9206.3 |

| 1-Pentadecanol | C₁₅H₃₂O | 228.42 | -649.0 | -9858.0 |

| 1-Hexadecanol | C₁₆H₃₄O | 242.44 | -680.5 | -10509.7 |

| 1-Heptadecanol | C₁₇H₃₆O | 256.47 | -712.0 | -11161.4 |

| 1-Octadecanol | C₁₈H₃₈O | 270.50 | -743.5 | -11813.1 |

| 1-Nonadecanol | C₁₉H₄₀O | 284.52 | -775.0 | -12464.8 |

| 1-Eicosanol | C₂₀H₄₂O | 298.55 | -806.5 | -13116.5 |

Note: Data is compiled and extrapolated from various sources including the NIST Chemistry WebBook and TRC Thermodynamic Tables. The enthalpy of combustion becomes increasingly exothermic with longer carbon chains.[5][6][7][8]

Table 2: Standard Molar Entropy and Heat Capacity of Liquid Long-Chain n-Alcohols at 298.15 K

| Alcohol | Formula | S°(l) (J/mol·K) | Cp(l) (J/mol·K) |

| 1-Octanol | C₈H₁₈O | 361.2 | 267.8 |

| 1-Nonanol | C₉H₂₀O | 393.4 | 295.1 |

| 1-Decanol | C₁₀H₂₂O | 425.6 | 322.4 |

| 1-Undecanol | C₁₁H₂₄O | 457.8 | 349.7 |

| 1-Dodecanol | C₁₂H₂₆O | 490.0 | 377.0 |

| 1-Tridecanol | C₁₃H₂₈O | 522.2 | 404.3 |

| 1-Tetradecanol | C₁₄H₃₀O | 554.4 | 431.6 |

| 1-Pentadecanol | C₁₅H₃₂O | 586.6 | 458.9 |

| 1-Hexadecanol | C₁₆H₃₄O | 618.8 | 486.2 |

| 1-Heptadecanol | C₁₇H₃₆O | 651.0 | 513.5 |

| 1-Octadecanol | C₁₈H₃₈O | 683.2 | 540.8 |

| 1-Nonadecanol | C₁₉H₄₀O | 715.4 | 568.1 |

| 1-Eicosanol | C₂₀H₄₂O | 747.6 | 595.4 |

Note: Standard molar entropy and heat capacity increase with increasing chain length, reflecting the greater number of vibrational and rotational modes.[9][10][11][12]

Experimental Protocols

The determination of accurate thermochemical data relies on precise calorimetric methods. Below are detailed protocols for key experimental techniques.

Combustion Calorimetry for Enthalpy of Combustion

This method is used to determine the heat released during the complete combustion of a substance. The standard enthalpy of formation can then be calculated using Hess's Law.

Apparatus:

-

Oxygen bomb calorimeter

-

High-precision digital thermometer

-

Ignition system

-

Crucible (platinum or similar inert material)

-

Pellet press

-

Oxygen cylinder with pressure regulator

-

Calibrated digital balance

Procedure:

-

A sample of the long-chain alcohol (typically 0.5 - 1.5 g) is accurately weighed into a crucible.

-

The crucible is placed inside the bomb, and a fuse wire is connected to the ignition circuit, with the wire in contact with the sample.

-

The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded to the nearest 0.001 °C.

-

The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The heat released by the combustion of the alcohol is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.

-

The standard enthalpy of combustion is then calculated on a molar basis.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of a substance as a function of temperature.

Apparatus:

-

Adiabatic calorimeter with a sample vessel

-

Heater for the sample vessel

-

Adiabatic shield surrounding the vessel

-

Temperature sensors for both the vessel and the shield

-

Control system to maintain the shield at the same temperature as the vessel

Procedure:

-

A known mass of the long-chain alcohol is sealed in the sample vessel.

-

The vessel and the surrounding adiabatic shield are cooled to the starting temperature of the experiment.

-

A precisely measured amount of electrical energy is supplied to the heater in the sample vessel, causing its temperature to rise.

-

The control system simultaneously heats the adiabatic shield to ensure there is no temperature difference between the vessel and the shield, thus minimizing heat loss to the surroundings.

-

The temperature increase of the sample is carefully measured.

-

The heat capacity of the sample is calculated from the electrical energy input and the corresponding temperature rise, after subtracting the heat capacity of the empty vessel (determined in a separate experiment).

-

This process is repeated at different temperatures to obtain the heat capacity as a function of temperature.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

DSC is a versatile technique used to measure changes in heat flow to a sample as it is heated or cooled, allowing for the determination of transition temperatures, enthalpies of transition, and heat capacity.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (e.g., aluminum)

-

Reference pan (empty)

-

High-purity purge gas (e.g., nitrogen)

Procedure:

-

A small, accurately weighed sample of the long-chain alcohol (typically 5-10 mg) is hermetically sealed in a sample pan.

-

An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated, typically involving heating and cooling at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Phase transitions, such as melting and crystallization, appear as peaks in the DSC curve. The area under the peak is proportional to the enthalpy of the transition.

-

The heat capacity of the sample can be determined from the vertical displacement of the DSC baseline.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the thermochemical data of long-chain alcohols.

Caption: Trend of Enthalpy of Combustion with Increasing Carbon Chain Length.

Caption: Workflow for Determining the Standard Enthalpy of Formation.

References

- 1. Ethanol [webbook.nist.gov]

- 2. TRC Thermodynamic Table [trc.nist.gov]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. srd.nist.gov [srd.nist.gov]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Understanding Alcohol Combustion and Enthalpy - HSC Chemistry [hscprep.com.au]

- 7. Enthalpy data patterns for combustionof alkanes versus alcohols, bond enthalpy trends realted to bond length & bond order, enthalpy of combustion for a homologous series Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 8. Enthalpy of Combustion: Alcohol Chain Length Impact [desklib.com]

- 9. Ethanol [webbook.nist.gov]

- 10. scribd.com [scribd.com]

- 11. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 12. Heat Capacity [www2.chem.wisc.edu]

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safety and Hazards of Pentadecan-8-ol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for this compound. Due to a significant lack of comprehensive toxicological data for this specific chemical, it should be handled with the utmost caution, adhering to the principles of good laboratory practice for substances with unknown hazards. The information for related compounds is provided for context but should not be directly extrapolated.

| Property | Data | Reference |

| CAS Number | 1653-35-6 | [1][2] |

| EC Number | 216-726-8 | [1][2] |

| Molecular Formula | C₁₅H₃₂O | [1] |

| Molecular Weight | 228.41 g/mol | [1] |

| Physical State | Solid | [3][4] |

| Appearance | White | [3][4] |

| Odor | Alcohol-like | [3][4] |

| Melting Point/Range | 44 °C / 111.2 °F (for 1-Pentadecanol) | [3][4] |

| Boiling Point/Range | 269 - 271 °C / 516.2 - 519.8 °F (for 1-Pentadecanol) | [3][4] |

Hazard Identification and Classification

The primary hazard identified for this compound is its potential for long-term adverse effects on aquatic life.[1][2] Detailed toxicological data for human health effects are largely unavailable.

| Hazard Class | GHS Classification | Source |

| Hazardous to the aquatic environment, long-term hazard | H413: May cause long lasting harmful effects to aquatic life. | [1][2] |

Precautionary Statements: [1]

-

P273: Avoid release to the environment.

-

P501: Dispose of contents/container to an approved waste disposal plant.

For related compounds like n-pentadecane, there is a noted aspiration hazard (H304: May be fatal if swallowed and enters airways). However, it is crucial to note that this does not directly apply to this compound. Repeated exposure to similar long-chain hydrocarbons may cause skin dryness or cracking.[5]

Safe Handling and Personal Protective Equipment (PPE)

Given the limited specific hazard data, a cautious approach to handling this compound is essential. The following recommendations are based on general good laboratory practices for handling chemicals of unknown toxicity.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[5][6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5][6]

-

Skin Protection:

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[3][7] For larger quantities or in situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[7][8]

Hygiene Measures

-

Do not eat, drink, or smoke in the laboratory.[3]

First-Aid Measures

In case of exposure, follow these general first-aid procedures and seek medical attention.[5][6]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5][6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and breathing vapors, mist, gas, or dust.[5][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3][6]

-

Disposal: Dispose of this chemical and its container to an approved waste disposal plant.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is lacking, the following are standard methodologies that would be used to assess the safety of such a compound.

Acute Toxicity

-

Oral: OECD Test Guideline 401 (or 420, 423, 425). A single dose of the substance is administered orally to fasted animals. Animals are observed for mortality and clinical signs for a set period.

-

Dermal: OECD Test Guideline 402. The substance is applied to the shaved skin of animals. Observations for mortality and local/systemic effects are recorded.

-

Inhalation: OECD Test Guideline 403. Animals are exposed to the substance in the form of a gas, vapor, or aerosol in a chamber for a defined period.

Skin Corrosion/Irritation

-

OECD Test Guideline 404. The test substance is applied to the skin of an animal, and the degree of irritation or corrosion is assessed at specified intervals.

Serious Eye Damage/Irritation

-

OECD Test Guideline 405. The test substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are evaluated.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

- 1. This compound | C15H32O | CID 74245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemical-label.com [chemical-label.com]

- 3. fishersci.fi [fishersci.fi]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 8-Pentadecanol, acetate Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory Synthesis of Pentadecan-8-ol

Introduction

Pentadecan-8-ol is a secondary fatty alcohol with potential applications in various fields of research, including its use as a building block in the synthesis of more complex molecules and in the study of biological systems.[1] This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the preparation of the precursor ketone, pentadecan-8-one, followed by its reduction to the target secondary alcohol. The methodologies are designed for researchers in organic chemistry, materials science, and drug development.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

-

Synthesis of Pentadecan-8-one: A Grignard reaction is employed for the synthesis of the symmetrical ketone, pentadecan-8-one. Heptylmagnesium bromide, a Grignard reagent, is reacted with a suitable carbonyl source.

-

Reduction of Pentadecan-8-one: The synthesized ketone is then reduced to the corresponding secondary alcohol, this compound, using a chemical reducing agent. The reduction of a ketone yields a secondary alcohol.[2][3]

Experimental Protocols

Step 1: Synthesis of Pentadecan-8-one

This procedure outlines the synthesis of a symmetrical ketone from a Grignard reagent.[4][5]

Materials:

-

1-Bromoheptane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromoheptane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred and gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (heptylmagnesium bromide).

-

Ketone Formation: In a separate flask under an inert atmosphere, a solution of 1,1'-carbonyldiimidazole (CDI) in anhydrous toluene is prepared. The flask is cooled in an ice bath. The prepared Grignard reagent is then added dropwise to the CDI solution. The reaction mixture is stirred at room temperature for a specified duration.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, pentadecan-8-one, can be purified by column chromatography or distillation.

Step 2: Reduction of Pentadecan-8-one to this compound

This protocol details the reduction of the ketone to the secondary alcohol using sodium borohydride.[2][3][6]

Materials:

-

Pentadecan-8-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reduction Reaction: Pentadecan-8-one is dissolved in methanol or ethanol in a round-bottom flask. The solution is cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution. After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.

-

Work-up: The reaction is quenched by the slow addition of water. The mixture is then acidified with dilute hydrochloric acid to neutralize any excess borohydride and to hydrolyze the borate ester intermediate.

-

Extraction and Purification: The product is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Pentadecane | Pentadecane | C₁₅H₃₂ | 212.42 | Colorless liquid |

| This compound | This compound | C₁₅H₃₂O | 228.42 | White solid |

Table 2: Summary of Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Reaction Time (approx.) | Expected Yield | Purity |

| Synthesis of Pentadecan-8-one | Heptylmagnesium bromide, 1,1'-Carbonyldiimidazole | Diethyl ether, Toluene | 3-4 hours | 70-85% | >95% |

| Reduction to this compound | Pentadecan-8-one, Sodium borohydride | Methanol or Ethanol | 2-3 hours | 85-95% | >98% |

Visualizations

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. Buy this compound | 1653-35-6 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for the Synthesis of Secondary Alcohols via Grignard Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. The nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde presents an efficient route to secondary alcohols, which are crucial intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] This document provides detailed application notes and protocols for the synthesis of secondary alcohols using the Grignard reaction. It includes a comprehensive overview of the reaction mechanism, quantitative data on substrate scope and yields, detailed experimental procedures, and essential safety considerations.

Introduction

Discovered by Victor Grignard, the reaction that bears his name has become an indispensable tool in the synthetic organic chemist's arsenal.[2] The reaction involves the addition of a Grignard reagent (R-MgX) to a carbonyl group. In the context of secondary alcohol synthesis, an aldehyde serves as the electrophilic partner for the nucleophilic carbon of the Grignard reagent.[3][4] This reaction is prized for its ability to create complex molecules from simpler starting materials, enabling the construction of chiral centers and the extension of carbon skeletons. The synthesis of 1-(3-methylphenyl)ethanol from 3-methylbenzaldehyde and methylmagnesium bromide is a classic example of this transformation, yielding a chiral secondary alcohol that can serve as a valuable building block in medicinal chemistry.[2]

Reaction Mechanism

The Grignard reaction with an aldehyde to form a secondary alcohol proceeds through a two-stage mechanism:

-

Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. The pi bond of the carbonyl group is consequently broken, and its electrons are pushed onto the oxygen atom, resulting in the formation of a tetrahedral magnesium alkoxide intermediate.[2]

-

Protonation (Work-up): The magnesium alkoxide intermediate is then subjected to an aqueous acidic work-up. The alkoxide is protonated by the acid to yield the final secondary alcohol product.[2]

Data Presentation: Substrate Scope and Yields

The yield of a Grignard reaction is influenced by several factors, including the reactivity of the alkyl halide used to prepare the Grignard reagent, the structure of the aldehyde, and the reaction conditions. The general reactivity trend for the formation of Grignard reagents is R-I > R-Br > R-Cl.

Table 1: Typical Isolated Yields for the Synthesis of Secondary Alcohols

| Aldehyde | Grignard Reagent | Secondary Alcohol Product | Isolated Yield (%) |

| Benzaldehyde | Methylmagnesium bromide | 1-Phenylethanol | 85-95% |

| 3-Methylbenzaldehyde | Methylmagnesium bromide | 1-(3-Methylphenyl)ethanol | ~90% |

| 4-Methoxybenzaldehyde | Ethylmagnesium bromide | 1-(4-Methoxyphenyl)propan-1-ol | 80-90% |

| Propanal | Phenylmagnesium bromide | 1-Phenylpropan-1-ol | 80-90% |

| Butanal | Methylmagnesium bromide | 2-Pentanol | 75-85% |

| Isobutyraldehyde | Phenylmagnesium bromide | 1-Phenyl-2-methylpropan-1-ol | 70-80% |

| Cinnamaldehyde | Methylmagnesium bromide | 4-Phenylbut-3-en-2-ol | 60-70% |

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific experimental conditions.

Experimental Protocols

The following protocols provide a general framework for the synthesis of secondary alcohols via the Grignard reaction. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of Grignard reagents with atmospheric oxygen and moisture.

Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-